3-[1-(aminomethyl)cyclopentyl]propan-1-ol
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Overview
Description
3-[1-(aminomethyl)cyclopentyl]propan-1-ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound features a cyclopentane ring substituted with an aminomethyl group and a propanol chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(aminomethyl)cyclopentyl]propan-1-ol typically involves the reaction of cyclopentylmethylamine with a suitable propanol derivative under controlled conditions. One common method is the reductive amination of cyclopentanone with aminomethylpropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(aminomethyl)cyclopentyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
3-[1-(aminomethyl)cyclopentyl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(aminomethyl)cyclopentyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The propanol chain may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(aminomethyl)cyclohexyl]propan-1-ol
- 3-[1-(aminomethyl)cyclobutyl]propan-1-ol
- 3-[1-(aminomethyl)cycloheptyl]propan-1-ol
Uniqueness
3-[1-(aminomethyl)cyclopentyl]propan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
1849222-17-8 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.3 |
Purity |
95 |
Origin of Product |
United States |
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